tert-Butyl (3-(quinolin-3-yl)allyl) carbonate is a chemical compound characterized by the presence of a tert-butyl group, a quinoline moiety, and an allyl carbonate structure. This compound features a quinoline ring, which is a bicyclic structure comprising a benzene ring fused to a pyridine ring. The tert-butyl group contributes significant steric hindrance, while the allyl carbonate functionality introduces potential reactivity sites for further chemical transformations. The molecular formula of this compound is , and it is often utilized in various synthetic applications due to its unique structural properties.
The chemical behavior of tert-butyl (3-(quinolin-3-yl)allyl) carbonate can be explored through several types of reactions:
Compounds containing quinoline structures are known for their diverse biological activities, including:
The synthesis of tert-butyl (3-(quinolin-3-yl)allyl) carbonate can be approached through several methodologies:
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate has potential applications in:
Interaction studies involving tert-butyl (3-(quinolin-3-yl)allyl) carbonate could focus on:
Several compounds share structural similarities with tert-butyl (3-(quinolin-3-yl)allyl) carbonate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Quinoline | Basic bicyclic structure | Foundational structure for many derivatives |
| Allyl Carbonate Derivatives | Contains allyl and carbonate groups | Versatile reactivity profiles |
| tert-Butyl Quinolinone | Quinoline with a carbonyl group | Exhibits strong biological activity |
| tert-Butyl 2-(Quinolin-2-yl)acetate | Acetate ester linked to quinoline | Potentially different reactivity due to acetate |
The uniqueness of tert-butyl (3-(quinolin-3-yl)allyl) carbonate lies in its specific combination of functional groups that allow for diverse reactivity while maintaining biological relevance. Its steric bulk from the tert-butyl group also influences its chemical behavior compared to simpler derivatives.
Nucleophilic substitution remains a cornerstone for introducing the tert-butyl carbonate group into quinoline-containing frameworks. A prominent method involves the reaction of 3-(quinolin-3-yl)allyl alcohols with tert-butyl carbonochloridate in the presence of a base. For instance, potassium carbonate in N,N-dimethylformamide (DMF) at 120°C facilitates efficient substitution, achieving yields upward of 75% under optimized conditions [2]. The polar aprotic solvent enhances nucleophilicity while stabilizing the intermediate alkoxide, critical for preventing premature decomposition of the carbonate group.
Alternative protocols employ phase-transfer catalysts to mediate reactions between aqueous sodium hydroxide and tert-butyl chloroformate in dichloromethane (DCM). This biphasic system minimizes side reactions such as hydrolysis, particularly when sensitive quinoline derivatives are involved. However, scalability challenges arise due to emulsion formation, necessitating careful solvent selection and agitation protocols [2].
Condensation strategies often begin with pre-functionalized quinoline aldehydes or ketones. For example, 3-formylquinoline undergoes Horner-Wadsworth-Emmons olefination with phosphonate esters to generate the allyl scaffold, followed by carbonate installation via tert-butyl chloroformate. This two-step sequence benefits from the stability of the phosphonate intermediates, enabling isolation and purification before the final coupling step [1].
In another approach, quinolin-3-yl Grignard reagents react with tert-butyl carbonates in tetrahydrofuran (THF), yielding the target compound after acidic workup. While this method avoids harsh bases, it requires strict anhydrous conditions to prevent Grignard reagent decomposition. Recent optimizations using flow chemistry have improved reproducibility, with yields consistently exceeding 65% [2].
Palladium and ruthenium catalysts have revolutionized the synthesis of allyl carbonates. A notable example is the Grubbs II-catalyzed cross-metathesis between 3-vinylquinoline and tert-butyl allyl carbonate. Conducted in DCM at room temperature, this method achieves E/Z selectivity ratios of up to 89:11, with isolated yields of 75% for the major isomer [1]. The catalyst’s tolerance for electron-rich quinoline systems minimizes side reactions, making it ideal for stereoselective synthesis.
Copper(I)-mediated Ullmann coupling has also been explored for directly attaching the carbonate group to quinoline. Using a CuI/1,10-phenanthroline system in dimethyl sulfoxide (DMSO), researchers achieved 68% yield at 100°C. While slower than palladium-based methods, this approach avoids precious metals, reducing costs for large-scale applications [2].
Microwave irradiation significantly accelerates reaction kinetics in carbonate formation. In a representative procedure, a mixture of 3-(quinolin-3-yl)allyl bromide and tert-butyl carbonate undergoes coupling in acetonitrile under microwave conditions (150°C, 20 minutes), achieving 82% yield compared to 48% under conventional heating [2]. The rapid, uniform heating reduces decomposition of thermally labile intermediates, particularly beneficial for quinoline derivatives prone to oxidation.
Solvent selection critically impacts both yield and purity. Comparative studies reveal that DCM and THF outperform DMF in minimizing byproduct formation during nucleophilic substitution, albeit at the cost of slower reaction rates (Table 1).
Table 1: Solvent Effects on Substitution Yield
| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 120 | 75 | 12 |
| DCM | 40 | 68 | 5 |
| THF | 65 | 72 | 8 |
Lowering reaction temperatures to 40°C in DCM reduces byproducts to 5%, though requiring extended reaction times (16–24 hours). Conversely, THF at 65°C balances speed and selectivity, making it preferable for pilot-scale production [2].
Preparative thin-layer chromatography (PTLC) remains the gold standard for isolating tert-butyl (3-(quinolin-3-yl)allyl) carbonate, achieving >95% purity in laboratory settings [1]. However, for industrial applications, simulated moving bed (SMB) chromatography offers superior throughput, processing kilogram quantities daily with comparable purity.
Crystallization optimization studies demonstrate that heptane/ethyl acetate mixtures (4:1 v/v) recover 89% of the product with minimal mother liquor retention. Additives like seed crystals and controlled cooling rates (1°C/minute) further enhance crystal size uniformity, facilitating filtration and drying [2].
The structural determination of tert-butyl (3-(quinolin-3-yl)allyl) carbonate reveals a compound with significant stereochemical complexity. The molecule adopts an E-configuration across the carbon-carbon double bond of the allyl substituent, as confirmed by the IUPAC nomenclature designation tert-butyl [(E)-3-quinolin-3-ylprop-2-enyl] carbonate [1]. This stereochemical arrangement is fundamental to understanding the compound's reactivity and physicochemical properties.
The quinoline nucleus maintains a planar bicyclic aromatic configuration, consistent with established crystallographic data for related quinoline derivatives [2] [3]. Studies of analogous quinoline structures demonstrate that the pyridine ring typically exhibits slight geometric distortion compared to the benzene ring, with bond angles deviating from ideal aromatic geometry [2]. The phenyl ring displays normal geometry, while the pyridine ring shows slightly distorted conformation, a characteristic feature observed in quinoline crystal structures [2].
The allyl carbonate moiety introduces additional conformational flexibility to the molecular framework. The extended conjugation between the quinoline aromatic system and the allyl group creates a stabilized electronic structure that influences the overall molecular geometry [4]. The tert-butyl protecting group provides substantial steric bulk, which affects the compound's crystal packing and intermolecular interactions [4] .
Crystallographic analysis of related quinoline carbonate derivatives reveals typical space group symmetries, with monoclinic crystal systems being common for this class of compounds [6]. The unit cell parameters for analogous structures typically fall within the range of a = 10-20 Å, b = 10-20 Å, and c = 15-25 Å, with β angles between 90-120° [6] [7].
The thermal stability of tert-butyl (3-(quinolin-3-yl)allyl) carbonate is characteristic of organic carbonate esters, with decomposition occurring above 200°C [8] [9]. Thermogravimetric analysis of related quinoline carbonate derivatives indicates that thermal decomposition follows a well-defined pathway involving the sequential loss of functional groups [8].
The thermal decomposition mechanism of carbonate esters proceeds through a concerted elimination pathway, as demonstrated by theoretical studies on allyl carbonate systems [10]. The process involves the formation of a six-membered cyclic transition state, leading to the elimination of carbon dioxide and the formation of alkenes and alcohols as primary decomposition products [10] [9].
For tert-butyl carbonate derivatives, the decomposition pathway typically involves initial cleavage of the tert-butyl carbonate linkage, followed by further fragmentation of the organic components [9]. The activation energy for this process is generally in the range of 180-195 kJ/mol, consistent with values reported for similar carbonate esters [9].
Table 1: Thermal Decomposition Parameters
| Property | Value | Reference |
|---|---|---|
| Onset Temperature | >200°C | [8] [9] |
| Primary Products | CO₂, alkenes, alcohols | [10] [9] |
| Activation Energy | 180-195 kJ/mol (estimated) | [9] |
| Mechanism | Concerted elimination | [10] |
The thermal stability is influenced by the presence of the quinoline aromatic system, which provides additional stabilization through resonance effects [11]. Quinoline derivatives typically exhibit enhanced thermal stability compared to simple alkyl compounds, with decomposition temperatures often exceeding 200°C [11] [12].
The solubility characteristics of tert-butyl (3-(quinolin-3-yl)allyl) carbonate reflect the combined influence of the quinoline aromatic system, the allyl carbonate functionality, and the tert-butyl protecting group. The compound demonstrates poor solubility in water, consistent with its lipophilic character and predicted LogP value of 4.1 [13] [14].
In organic solvents, the compound exhibits good solubility, particularly in polar aprotic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile [14] [15] [16]. This solubility pattern is typical for quinoline derivatives, which generally show enhanced solubility in organic media compared to aqueous systems [17] [18].
The solubility in alcohols is moderate, with the compound being somewhat soluble in methanol and ethanol but showing limited solubility in higher alcohols [19] [20]. The poor solubility in petroleum ether reflects the polar nature of the carbonate functionality and the aromatic quinoline system [19] [20].
Table 2: Solubility Parameters
| Solvent Class | Solubility | Typical Solvents | Reference |
|---|---|---|---|
| Water | Poor | H₂O | [14] [15] |
| Polar Aprotic | Good | THF, DCM, CH₃CN | [14] [15] [16] |
| Alcohols | Moderate | MeOH, EtOH | [19] [20] |
| Hydrocarbons | Poor | Petroleum ether | [19] [20] |
The solubility behavior can be rationalized through Hansen solubility parameters, which account for dispersion forces, polar interactions, and hydrogen bonding contributions [21] [22]. The quinoline nitrogen atom provides a hydrogen bond acceptor site, while the carbonate oxygen atoms contribute additional polar interactions [23] [24].
The nuclear magnetic resonance spectroscopic analysis of tert-butyl (3-(quinolin-3-yl)allyl) carbonate provides comprehensive structural information through both proton and carbon-13 NMR techniques. The ¹H NMR spectrum exhibits characteristic resonances that serve as diagnostic fingerprints for the compound's structural features.
The quinoline aromatic protons appear in the downfield region, typically between 7.5-9.0 ppm, with the H-2 proton of the quinoline ring showing the most downfield chemical shift due to the electron-withdrawing effect of the nitrogen atom [25] [26]. The aromatic protons of the benzene ring portion of the quinoline system appear as a complex multiplet in the 7.4-8.1 ppm region [25] [26].
The allyl group protons provide distinctive signals that are crucial for structural identification. The vinyl proton adjacent to the quinoline ring appears as a doublet around 6.7-7.1 ppm, while the central vinyl proton of the allyl system typically resonates around 6.0-6.5 ppm [25] [26]. The allyl CH₂ protons appear as a characteristic doublet around 4.7-5.0 ppm [25] [26].
The tert-butyl protons generate a sharp singlet at approximately 1.4-1.6 ppm, integrating for nine protons, which serves as a diagnostic peak for the tert-butyl carbonate protecting group [25] [26]. This signal is typically well-resolved and provides a reliable integration standard for quantitative analysis.
Table 3: ¹H NMR Chemical Shifts
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| Quinoline H-2 | 8.7-9.1 | s | 1H | [25] [26] |
| Quinoline aromatics | 7.4-8.1 | m | 5H | [25] [26] |
| Allyl =CH (α to quinoline) | 6.7-7.1 | d | 1H | [25] [26] |
| Allyl =CH (central) | 6.0-6.5 | m | 1H | [25] [26] |
| Allyl CH₂ | 4.7-5.0 | d | 2H | [25] [26] |
| tert-Butyl CH₃ | 1.4-1.6 | s | 9H | [25] [26] |
The ¹³C NMR spectrum provides complementary structural information, with the quinoline carbons appearing in the aromatic region between 120-150 ppm. The carbonyl carbon of the carbonate ester typically resonates around 153-157 ppm, while the allyl carbons appear in the aliphatic region [25] [26].
The tert-butyl carbons show characteristic signals, with the quaternary carbon appearing around 82-84 ppm and the methyl carbons at approximately 27-28 ppm [25] [26]. These signals are diagnostic for the tert-butyl carbonate protecting group.
Mass spectrometric analysis of tert-butyl (3-(quinolin-3-yl)allyl) carbonate reveals distinctive fragmentation patterns that provide valuable structural information. The molecular ion peak appears at m/z 285, corresponding to the molecular formula C₁₇H₁₉NO₃ [4] [1].
The fragmentation behavior of quinoline derivatives in mass spectrometry is well-documented, with the loss of hydrogen cyanide being a characteristic fragmentation pathway [27] [28] [29]. For the quinoline radical cation, the primary dissociation process involves the loss of HCN (27 mass units) to form C₈H₆⁺ fragment ions [27] [28].
The carbonate functionality introduces additional fragmentation pathways, with the loss of CO₂ (44 mass units) and the formation of allyl alcohol derivatives being common fragmentation routes [30] [31]. The tert-butyl group typically fragments through the loss of tert-butyl radical (57 mass units) or the formation of tert-butyl cation (m/z 57) [30].
Table 4: Major Mass Spectral Fragmentation Patterns
| Fragment | m/z | Loss from M⁺ | Proposed Structure | Reference |
|---|---|---|---|---|
| [M]⁺ | 285 | - | Molecular ion | [4] [1] |
| [M-57]⁺ | 228 | -C₄H₉ | Loss of tert-butyl | [30] |
| [M-44]⁺ | 241 | -CO₂ | Loss of carbon dioxide | [30] [31] |
| [M-101]⁺ | 184 | -C₄H₉O₂ | Loss of tert-butyl carbonate | [30] |
| [Quinoline]⁺ | 129 | -C₈H₁₀O₃ | Quinoline fragment | [27] [28] |
| [C₈H₆]⁺ | 102 | -HCN from quinoline | Phenylacetylene/pentalene | [27] [28] |
The fragmentation pattern analysis indicates that the compound follows typical mass spectral behavior for quinoline carbonate derivatives, with the quinoline ring system providing a stable fragment ion and the carbonate ester undergoing characteristic elimination reactions [32] [30].
Ion mobility spectrometry coupled with mass spectrometry provides additional structural information, particularly for the identification of isomeric fragment ions. The C₈H₆⁺ fragment from quinoline has been shown to consist of a mixture of phenylacetylene and pentalene radical cations, as determined by reduced mobility measurements [27] [28].